molecular formula C18H21ClN2O3 B2561596 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate CAS No. 1240746-16-0

[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate

Cat. No.: B2561596
CAS No.: 1240746-16-0
M. Wt: 348.83
InChI Key: ATCDXXSPRDYCRW-UHFFFAOYSA-N
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Description

“[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered carbon ring, and an ester functional group, which is a carbonyl group adjacent to an ether group . The cyanocyclohexyl group indicates the presence of a nitrile functional group attached to the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclohexane ring and multiple functional groups. The cyclohexane ring could adopt a chair conformation, which is the most stable conformation for cyclohexane . The ester and nitrile groups would add polarity to the molecule.


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The nitrile group can also participate in various reactions, such as hydrolysis to a carboxylic acid or reduction to a primary amine.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-15-7-3-2-6-14(15)8-9-17(23)24-12-16(22)21-18(13-20)10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCDXXSPRDYCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)CCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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